2-Methylcyclohexylamine
Overview
Description
2-Methylcyclohexylamine is an organic compound with the molecular formula C7H15N. It is a derivative of cyclohexylamine, where a methyl group is substituted at the second position of the cyclohexane ring. This compound is a colorless to light yellow liquid with a characteristic amine odor. It is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mechanism of Action
Target of Action
It is known to be an intermediate formed during the hydrodenitrogenation of toluidine .
Mode of Action
The mode of action of 2-Methylcyclohexylamine involves its role in the hydrodenitrogenation process. Hydrodenitrogenation is a chemical reaction that involves the removal of nitrogen from organic compounds. In this case, this compound is formed as an intermediate during the hydrodenitrogenation of toluidine .
Biochemical Analysis
Biochemical Properties
It has been studied in the context of hydrodenitrogenation over sulfided NiMo/Al 2 O 3 . In this process, 2-Methylcyclohexylamine is formed as an intermediate during the hydrodenitrogenation of toluidine .
Molecular Mechanism
It is known to be an intermediate in the hydrodenitrogenation of toluidine, a process studied over sulfided NiMo/Al 2 O 3 .
Metabolic Pathways
Given its role as an intermediate in the hydrodenitrogenation of toluidine, it may be involved in related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclohexylamine can be synthesized through several methods. One common method involves the hydrogenation of 2-methylcyclohexanone in the presence of ammonia and a suitable catalyst such as nickel or cobalt. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2-methylcyclohexanone. The process involves the use of a fixed-bed reactor where the ketone is hydrogenated in the presence of ammonia and a nickel-based catalyst. The reaction conditions include a temperature range of 150-200°C and a pressure of 20-30 atmospheres .
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 2-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: 2-Methylcyclohexanone.
Reduction: 2-Methylcyclohexanol.
Substitution: Various substituted cyclohexylamines depending on the substituent used.
Scientific Research Applications
2-Methylcyclohexylamine is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of amine metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including certain antihistamines and antidepressants.
Industry: It is used in the production of agrochemicals, dyes, and rubber accelerators.
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the methyl group at the second position.
N-Methylcyclohexylamine: Contains an additional methyl group attached to the nitrogen atom.
4-Methylcyclohexylamine: Methyl group is positioned at the fourth carbon of the cyclohexane ring.
Uniqueness: 2-Methylcyclohexylamine is unique due to the position of the methyl group, which influences its chemical reactivity and physical properties. This positional isomerism allows for distinct interactions in chemical reactions and biological systems .
Properties
IUPAC Name |
2-methylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884349 | |
Record name | Cyclohexanamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7003-32-9 | |
Record name | 2-Methylcyclohexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7003-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007003329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLCYCLOHEXYLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanamine, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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